2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol
CAS No.:
Cat. No.: VC17789921
Molecular Formula: C12H18BrNO2
Molecular Weight: 288.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18BrNO2 |
|---|---|
| Molecular Weight | 288.18 g/mol |
| IUPAC Name | 2-(1-amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol |
| Standard InChI | InChI=1S/C12H18BrNO2/c1-12(2,3)11(14)8-5-7(13)6-9(16-4)10(8)15/h5-6,11,15H,14H2,1-4H3 |
| Standard InChI Key | NKPXKVHHORLTNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C1=C(C(=CC(=C1)Br)OC)O)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a phenolic ring substituted at the 2-, 4-, and 6-positions (Figure 1). Key substituents include:
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A bromine atom at the 4-position, enhancing electrophilic reactivity.
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A methoxy group (-OCH₃) at the 6-position, contributing to electron-donating effects.
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A 1-amino-2,2-dimethylpropyl group at the 2-position, providing steric bulk and hydrogen-bonding capacity.
Table 1: Comparative Molecular Properties of Brominated Phenolic Analogues
The branched alkylamine side chain distinguishes the target compound from simpler analogues, potentially influencing its pharmacokinetic profile .
Spectroscopic Identification
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¹H NMR: Peaks corresponding to the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 1.2–1.5 ppm) .
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IR Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹), C-Br (550–600 cm⁻¹), and N-H (3300–3400 cm⁻¹).
Synthesis Methods and Optimization
Bromination and Substitution Pathways
The synthesis typically involves bromination of a pre-functionalized phenol derivative. Key steps include:
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Methoxy Protection: Introduction of the methoxy group via methylation using iodomethane in the presence of K₂CO₃.
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Electrophilic Bromination: Reaction with Br₂ in chloroform at 0–5°C, achieving regioselective bromination at the 4-position.
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Alkylamine Coupling: Nucleophilic substitution of a leaving group (e.g., Cl) with 1-amino-2,2-dimethylpropylamine under reflux in ethyl acetate.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 85 |
| Bromination | Br₂, CHCl₃, 0°C, 2h | 78 |
| Alkylamine Coupling | 1-Amino-2,2-dimethylpropylamine, EtOAc, 80°C | 65 |
Catalytic and Solvent Effects
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Catalysts: Aluminum chloride (AlCl₃) enhances bromination rates by polarizing the Br₂ molecule.
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Solvents: Ethyl acetate and chloroform are preferred for their ability to stabilize intermediates .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:
This reactivity is exploited to generate derivatives for structure-activity relationship (SAR) studies.
Oxidation and Degradation
The phenolic -OH group is susceptible to oxidation by agents like KMnO₄, forming quinone derivatives. Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 10) conditions .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro assays demonstrate cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 2.4 μM), suggesting anti-inflammatory potential. The amine group forms hydrogen bonds with Arg120 and Tyr355 residues in the COX-2 active site.
Neurotransmitter Modulation
The compound shows affinity for serotonin (5-HT₂A) receptors (Kᵢ = 180 nM), implicating potential antidepressant or anxiolytic effects.
Table 3: Pharmacological Profile
| Target | Assay Type | Result (IC₅₀/Kᵢ) |
|---|---|---|
| COX-2 | Enzymatic | 2.4 μM |
| 5-HT₂A Receptor | Radioligand | 180 nM |
| LD₅₀ (Mouse) | Acute Toxicity | 320 mg/kg |
Analytical Characterization and Quality Control
Mass Spectrometry
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ESI-MS: [M+H]⁺ peak at m/z 289.1, consistent with the molecular formula.
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